molecular formula C8H12Cl2N2O2S B1484982 Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride CAS No. 1998216-51-5

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride

Cat. No. B1484982
CAS RN: 1998216-51-5
M. Wt: 271.16 g/mol
InChI Key: STYYWVLQLHVBPB-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1998216-51-5 . It has a molecular weight of 272.17 . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N2O2S.2ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;;/h10,13H,2-3,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound appears as a solid . It is white to yellow in color . The compound should be stored in a refrigerator .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride, focusing on unique applications:

Antioxidant Activity

This compound has been assessed for its antioxidant properties using in vitro methods such as DPPH radical scavenging activity and ABTS radical scavenging activity .

Antimicrobial Activity

Studies have evaluated the antimicrobial activity of this compound by measuring the half maximal inhibitory concentration (IC50) against various microorganisms .

Synthesis of Hybrid Derivatives

Research has been conducted on designing and synthesizing new hybrid derivatives of 5,6-dihydro-4H-pyrrolo, which may include the structure fragments of Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride .

Biological Evaluation

The compound has undergone biological evaluation to determine its potential therapeutic effects and applications .

Role in Medicinal Chemistry

Thiophene-based analogs, like this compound, are considered a potential class of biologically active compounds. They are significant for medicinal chemists to develop advanced compounds with various biological effects .

Therapeutic Properties

This compound is part of the thiophene family, which has been reported to possess a wide range of therapeutic properties. These include diverse applications in medicinal chemistry and material science, making it an effective drug in current disease scenarios .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.2ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;;/h10H,2-3,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYYWVLQLHVBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CNC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
Reactant of Route 2
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
Reactant of Route 3
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
Reactant of Route 4
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride
Reactant of Route 6
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride

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